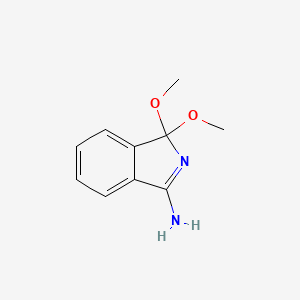

1H-Isoindol-3-amine, 1,1-dimethoxy-

Description

1-Imino-1H-isoindol-3-amine (CAS 3468-11-9), also known as 1,3-Diiminoisoindoline, is a heterocyclic compound with the molecular formula C₈H₇N₃ and a molecular weight of 145.16 g/mol. It features an isoindole core substituted with imino (-NH) and amino (-NH₂) groups at positions 1 and 3, respectively. This compound is notable for its high thermal stability, with a decomposition temperature of 295°C, and serves as a critical intermediate in the synthesis of phthalocyanine pigments, such as Fastogen Blue 5040 and related derivatives . Its applications span dyes, pigments, and advanced materials due to its ability to coordinate with metal ions, forming stable complexes .

Properties

CAS No. |

32654-84-5 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3,3-dimethoxyisoindol-1-amine |

InChI |

InChI=1S/C10H12N2O2/c1-13-10(14-2)8-6-4-3-5-7(8)9(11)12-10/h3-6H,1-2H3,(H2,11,12) |

InChI Key |

ATMYSTFCQICLBS-UHFFFAOYSA-N |

Canonical SMILES |

COC1(C2=CC=CC=C2C(=N1)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Isoindol-3-amine, 1,1-dimethoxy- can be synthesized through the reaction of phthalonitrile with sodium methoxide in the presence of methanol. This reaction proceeds via a series-parallel mechanism, ultimately yielding the desired product . Another method involves the condensation of 3-alkyl-5-amino-2-imino-1,3,4-thiadiazoline with 1,1-dimethoxy-3-iminoisoindoline in methanol at 40-45°C for 15 hours .

Industrial Production Methods

While specific industrial production methods for 1,1-dimethoxy-3-iminoisoindoline are not well-documented, the synthesis routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindol-3-amine, 1,1-dimethoxy- undergoes various chemical reactions, including:

Condensation Reactions: It reacts with 3-alkyl-5-amino-2-imino-1,3,4-thiadiazoline to form macroheterocyclic compounds.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex heterocyclic structures.

Common Reagents and Conditions

Sodium Methoxide: Used in the initial synthesis from phthalonitrile.

Methanol: Acts as both a solvent and a reactant in various synthesis routes.

Major Products

Macroheterocyclic Compounds: Formed through condensation reactions with thiadiazoline derivatives.

Isoindole Derivatives: Resulting from cycloaddition reactions.

Scientific Research Applications

1H-Isoindol-3-amine, 1,1-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dimethoxy-3-iminoisoindoline involves its reactivity with various nucleophiles and electrophiles, leading to the formation of stable heterocyclic structures. The molecular targets and pathways involved in its reactions are primarily dictated by the functional groups present on the isoindoline core, which facilitate various condensation and cycloaddition reactions .

Comparison with Similar Compounds

Structural and Functional Insights

- Methoxy groups in binaphthyl derivatives (e.g., 2,2′-dimethoxy-1,1′-binaphthalene) confer chirality and rigidity, making them valuable in enantioselective catalysis .

- Thermal and Chemical Stability: 1,3-Diiminoisoindoline’s high decomposition temperature (295°C) contrasts with the lower thermal stability of halogenated binaphthyl derivatives (e.g., dibromo-dimethoxy-binaphthyl), which may decompose under harsh reaction conditions .

- Applications: While 1,3-Diiminoisoindoline is pivotal in pigment chemistry, dimethoxy-binaphthyls are specialized for asymmetric synthesis, highlighting how structural modifications redirect utility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1H-Isoindol-3-amine, 1,1-dimethoxy-, and how can purity be optimized?

- Methodology : A plausible route involves intramolecular cyclization of substituted precursors under controlled conditions. For example, related isoindol derivatives are synthesized via amidoalkylation or anionic ring-enlargement reactions using benzyl-protected intermediates . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d6 or CDCl3) .

- Key Considerations : Monitor reaction byproducts (e.g., hydroxylated derivatives) using TLC and GC-MS to ensure selectivity .

Q. How can the structural identity of 1H-Isoindol-3-amine, 1,1-dimethoxy- be confirmed?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR to confirm methoxy groups (δ ~3.3–3.5 ppm for OCH3) and amine protons (δ ~5.5 ppm, broad). Compare with computed spectra (DFT/B3LYP/6-31G*) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]+) and fragmentation patterns.

- X-ray Crystallography : If crystals are obtainable, single-crystal diffraction (e.g., Mo-Kα radiation, R factor <0.05) resolves stereochemical ambiguities .

Advanced Research Questions

Q. What strategies address discrepancies in reported spectral data for isoindolamine derivatives?

- Root Cause Analysis : Contradictions may arise from solvent effects (e.g., DMSO vs. CDCl3), tautomerism, or impurities.

- Resolution Steps :

- Standardize NMR conditions (e.g., 400 MHz, internal TMS reference).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Cross-validate with computational models (e.g., Gaussian 16) .

Q. How can computational chemistry predict the reactivity of 1H-Isoindol-3-amine, 1,1-dimethoxy- in nucleophilic reactions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311++G**) to map electrostatic potential surfaces, identifying electron-rich amine sites.

- Simulate transition states for nucleophilic attacks (e.g., SN2 mechanisms) using Gaussian or ORCA .

- Data Interpretation : Compare HOMO/LUMO gaps with experimental reaction rates (e.g., kinetic studies in THF at 25°C).

Experimental Design & Optimization

Q. What experimental precautions are critical for handling 1H-Isoindol-3-amine, 1,1-dimethoxy- in aqueous media?

- Safety Protocols :

- Avoid prolonged skin exposure (use nitrile gloves, lab coat) due to amine reactivity .

- Work under N2 atmosphere to prevent oxidation of the amine group.

Q. How can reaction yields be improved in the synthesis of 1H-Isoindol-3-amine, 1,1-dimethoxy- derivatives?

- Optimization Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.